trans 2-(4-tert-Butoxycarbonylamino-cyclohexylmethyl)-butyric acid
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Overview
Description
Trans 2-(4-tert-Butoxycarbonylamino-cyclohexylmethyl)-butyric acid: is an organic compound with the molecular formula C15H27NO4. It is a derivative of butyric acid, featuring a tert-butoxycarbonyl (Boc) protected amino group attached to a cyclohexyl ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans 2-(4-tert-Butoxycarbonylamino-cyclohexylmethyl)-butyric acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available ethyl 2-(4-(tert-butoxycarbonyl)amino)cyclohexyl acetate.
Hydrolysis: The ester group is hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Purification: The product is purified through recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and environmentally friendly. The process involves:
High Yield Synthesis: Utilizing optimized reaction conditions to maximize yield.
Green Chemistry: Employing green chemistry principles to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: Trans 2-(4-tert-Butoxycarbonylamino-cyclohexylmethyl)-butyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
Trans 2-(4-tert-Butoxycarbonylamino-cyclohexylmethyl)-butyric acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: It serves as a precursor for the development of pharmaceutical drugs, particularly in the synthesis of antipsychotic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of trans 2-(4-tert-Butoxycarbonylamino-cyclohexylmethyl)-butyric acid involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in metabolic pathways.
Pathways Involved: It modulates pathways related to neurotransmitter synthesis and degradation, making it useful in the development of neuroactive drugs.
Comparison with Similar Compounds
- Trans-4-(tert-Butoxycarbonylamino)cyclohexylacetic acid
- Ethyl 2-(trans-4-(tert-Butoxycarbonyl)amino)cyclohexylacetate
- Trans-1-(tert-Butyloxycarbonyl-amino)-cyclohex-4-yl-acetic acid
Comparison: Trans 2-(4-tert-Butoxycarbonylamino-cyclohexylmethyl)-butyric acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C16H29NO4 |
---|---|
Molecular Weight |
299.41 g/mol |
IUPAC Name |
2-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]methyl]butanoic acid |
InChI |
InChI=1S/C16H29NO4/c1-5-12(14(18)19)10-11-6-8-13(9-7-11)17-15(20)21-16(2,3)4/h11-13H,5-10H2,1-4H3,(H,17,20)(H,18,19) |
InChI Key |
PRCNMUIFPITIOT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1CCC(CC1)NC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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